Cas no 10528-64-0 (4-4-(propan-2-yl)phenylbutan-2-one)

4-4-(Propan-2-yl)phenylbutan-2-one is a specialized organic compound featuring a phenyl group substituted with an isopropyl moiety and a butanone chain. This structure imparts unique physicochemical properties, making it valuable as an intermediate in fine chemical synthesis, particularly in pharmaceuticals and agrochemicals. Its aromatic and ketone functionalities allow for versatile reactivity, including condensation and reduction reactions. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its defined molecular structure ensures consistent performance in synthetic applications, while its purity can be tailored to meet specific industrial requirements. This makes it a reliable choice for research and production processes requiring precise chemical building blocks.
4-4-(propan-2-yl)phenylbutan-2-one structure
10528-64-0 structure
Product Name:4-4-(propan-2-yl)phenylbutan-2-one
CAS No:10528-64-0
MF:C13H18O
MW:190.281424045563
CID:173183
PubChem ID:82704
Update Time:2025-05-23

4-4-(propan-2-yl)phenylbutan-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Isopropylphenyl)butan-2-one
    • 2-Butanone, 4-[4-(1-methylethyl)phenyl]-
    • 4-(4-propan-2-ylphenyl)butan-2-one
    • 2-Butanone, 4-(4-(1-methylethyl)phenyl)-
    • 4-[4-(propan-2-yl)phenyl]butan-2-one
    • AI3-21273
    • Einecs 234-089-4
    • 4-[4-(1-Methylethyl)phenyl]-2-butanone
    • 4-4-(propan-2-yl)phenylbutan-2-one
    • NS00023364
    • DTXSID80147048
    • SCHEMBL1509248
    • AKOS000348662
    • ZDJ2J892HG
    • CS-0273856
    • 10528-64-0
    • EN300-1856685
    • Inchi: 1S/C13H18O/c1-10(2)13-8-6-12(7-9-13)5-4-11(3)14/h6-10H,4-5H2,1-3H3
    • InChI Key: URPGTYOPLRABIL-UHFFFAOYSA-N
    • SMILES: O=C(C)CCC1C=CC(=CC=1)C(C)C

Computed Properties

  • Exact Mass: 190.13584
  • Monoisotopic Mass: 190.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2
  • XLogP3: 3

Experimental Properties

  • Density: 0.939
  • Boiling Point: 272.8°Cat760mmHg
  • Flash Point: 104.7°C
  • Refractive Index: 1.497
  • PSA: 17.07
  • LogP: 3.33160

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Additional information on 4-4-(propan-2-yl)phenylbutan-2-one

Comprehensive Overview of 4-(4-(Propan-2-yl)phenyl)butan-2-one (CAS No. 10528-64-0)

4-(4-(Propan-2-yl)phenyl)butan-2-one, also known by its CAS number 10528-64-0, is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which includes a ketone group and an isopropyl-substituted phenyl ring. The combination of these functional groups endows the compound with distinct chemical properties and potential biological activities, making it a subject of significant interest in both academic research and industrial applications.

The molecular formula of 4-(4-(Propan-2-yl)phenyl)butan-2-one is C13H18O, and its molecular weight is approximately 198.28 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic odor. Its physical properties, such as solubility in various solvents and stability under different conditions, have been extensively studied to optimize its use in various applications.

In the realm of organic synthesis, 4-(4-(Propan-2-yl)phenyl)butan-2-one serves as an important intermediate for the synthesis of more complex molecules. Its reactivity with different functional groups allows chemists to introduce new functionalities or modify existing ones, thereby expanding the scope of potential applications. For instance, it can be used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Recent studies have explored its use in the development of novel catalysts and ligands for asymmetric synthesis, highlighting its versatility in synthetic chemistry.

The biological activity of 4-(4-(Propan-2-yl)phenyl)butan-2-one has also been a focus of research. Studies have shown that this compound exhibits moderate to strong activity against certain bacterial strains, making it a candidate for the development of new antimicrobial agents. Additionally, preliminary research suggests that it may have potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes involved in the inflammatory response pathway. These findings underscore the importance of further investigation into the biological mechanisms underlying its activity.

In the pharmaceutical industry, 4-(4-(Propan-2-yl)phenyl)butan-2-one has been explored as a lead compound for drug discovery. Its unique structure and chemical properties make it an attractive starting point for the design and synthesis of new drug candidates. Researchers are particularly interested in its potential as a scaffold for developing drugs targeting specific diseases such as cancer, neurodegenerative disorders, and metabolic diseases. The compound's ability to cross cell membranes and interact with specific cellular targets makes it a promising candidate for further optimization and clinical evaluation.

The environmental impact of 4-(4-(Propan-2-yl)phenyl)butan-2-one has also been considered in recent studies. Research has shown that it is biodegradable under certain conditions, which is an important factor for its safe use in industrial processes and environmental applications. However, ongoing studies are necessary to fully understand its long-term effects on ecosystems and to ensure that it can be used sustainably.

In conclusion, 4-(4-(Propan-2-yl)phenyl)butan-2-one (CAS No. 10528-64-0) is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new applications and optimize existing ones, this compound is likely to play an increasingly important role in advancing our understanding of chemical biology and pharmaceutical science.

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